molecular formula C7H10BrN3 B2721843 6-Bromo-N-isopropylpyridazin-3-amine CAS No. 1353945-53-5

6-Bromo-N-isopropylpyridazin-3-amine

Cat. No.: B2721843
CAS No.: 1353945-53-5
M. Wt: 216.082
InChI Key: AVMYKDLYUPYOLA-UHFFFAOYSA-N
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Description

6-Bromo-N-isopropylpyridazin-3-amine is a heterocyclic compound with the molecular formula C7H10BrN3. It features a pyridazine ring substituted with a bromine atom at the 6-position and an isopropylamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-isopropylpyridazin-3-amine typically involves the bromination of pyridazine derivatives followed by amination. One common method includes the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 6-bromopyridazine is then reacted with isopropylamine under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-isopropylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate

Major Products Formed:

Scientific Research Applications

6-Bromo-N-isopropylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-isopropylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropylamine group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

    6-Bromo-3-aminopyridazine: Lacks the isopropyl group, leading to different chemical properties and biological activities.

    N-Isopropylpyridazin-3-amine: Lacks the bromine atom, affecting its reactivity and interaction with molecular targets.

    6-Chloro-N-isopropylpyridazin-3-amine:

Uniqueness: 6-Bromo-N-isopropylpyridazin-3-amine is unique due to the combination of the bromine atom and the isopropylamine group, which confer specific reactivity and biological activity. This dual substitution pattern allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-bromo-N-propan-2-ylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMYKDLYUPYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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